molecular formula C24H36O4 B051834 Methandriol diacetate CAS No. 2061-86-1

Methandriol diacetate

Cat. No.: B051834
CAS No.: 2061-86-1
M. Wt: 388.5 g/mol
InChI Key: HHCVPHSEENQSLU-IWMXCVPLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methandriol diacetate is synthesized through the esterification of methandriol (17α-methyl-5-androstenediol) with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and allowing the reaction to proceed for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methandriol diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield methandriol and acetic acid.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into more reduced forms of the compound.

Common Reagents and Conditions:

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reaction conditions typically involving heating to around 100°C.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Hydrolysis: Methandriol and acetic acid.

    Oxidation: Various oxidized derivatives of methandriol.

    Reduction: Reduced forms of this compound.

Scientific Research Applications

Mechanism of Action

Methandriol diacetate acts as a prodrug of methandriol, which means it is converted into methandriol in the body. Methandriol exerts its effects by binding to androgen receptors, leading to the activation of various signaling pathways involved in muscle growth and development. The molecular targets include androgen receptors in muscle tissues, which mediate the anabolic effects of the compound .

Comparison with Similar Compounds

Methandriol diacetate is similar to other anabolic-androgenic steroids such as:

  • Methandriol dipropionate
  • Methandriol propionate
  • Methandriol bisenanthoyl acetate
  • Bolandiol dipropionate

Uniqueness: this compound is unique due to its specific esterification with acetic acid, which influences its pharmacokinetics and duration of action. Compared to its analogs, this compound has distinct properties that make it suitable for specific applications in research and medicine .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-15(25)27-18-8-11-22(3)17(14-18)6-7-19-20(22)9-12-23(4)21(19)10-13-24(23,5)28-16(2)26/h6,18-21H,7-14H2,1-5H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCVPHSEENQSLU-IWMXCVPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942797
Record name (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061-86-1
Record name Androst-5-ene-3,17-diol, 17-methyl-, 3,17-diacetate, (3β,17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methandriol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol 3,17-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-methylandrost-5-ene-(3β,17β)-diol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANDRIOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z142SX9228
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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